molecular formula C14H18N6O3 B2380799 ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 1005306-99-9

ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2380799
CAS No.: 1005306-99-9
M. Wt: 318.337
InChI Key: LCUYQQQWWLYXIH-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a tetrazole ring, a urea linkage, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ester and urea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-carboxylic acid: Shares the tetrazole ring but lacks the ester and urea functionalities.

    Ethyl 3-aminopropanoate: Contains the ester group but lacks the tetrazole and urea functionalities.

    1-Phenyl-1H-tetrazole-5-methylamine: Contains the tetrazole and amine groups but lacks the ester and urea functionalities.

Uniqueness

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is unique due to its combination of a tetrazole ring, urea linkage, and ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 3-[(1-phenyltetrazol-5-yl)methylcarbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-2-23-13(21)8-9-15-14(22)16-10-12-17-18-19-20(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,15,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUYQQQWWLYXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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